

Taranabant Clinical Trial Overview & Discontinuation

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Compound Focus: Taranabant

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Taranabant was a cannabinoid-1 receptor (CB1R) inverse agonist investigated for obesity treatment. Despite demonstrating efficacy for weight loss, its clinical development was halted due to an unfavorable risk-benefit profile.

Trial Feature	Summary
Therapy Class	Selective cannabinoid-1 receptor (CB1R) inverse agonist [1]
Development Status	Discontinued (Phase III program stopped in October 2008) [2] [1]
Primary Reason for Discontinuation	Dose-related increases in adverse experiences; overall safety profile did not support further development [3] [2] [1].

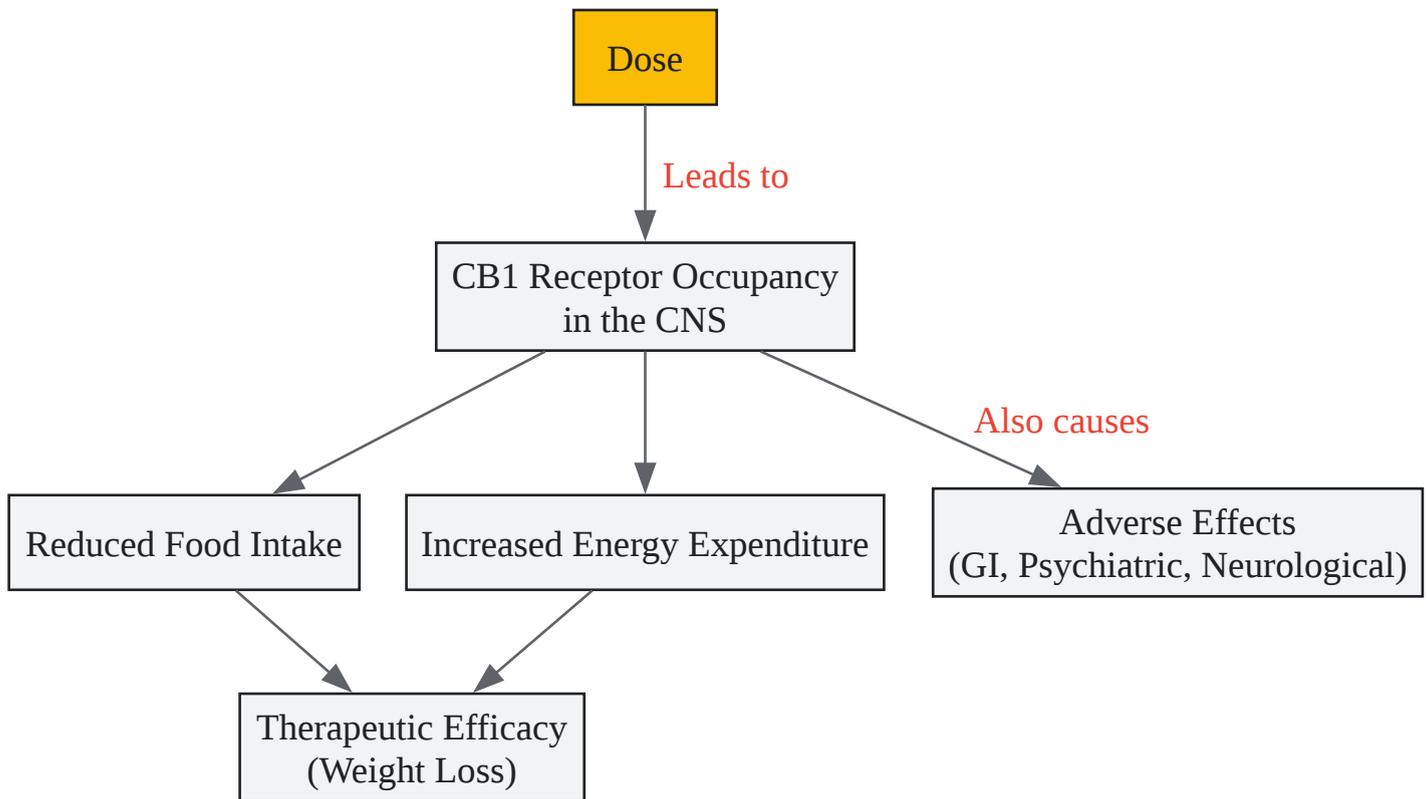
Summary of Adverse Effects and Clinical Data

The adverse effects of **taranabant** were consistently observed to be dose-related. The following table synthesizes the key safety findings from the clinical trials.

Aspect	Details / Findings
General Nature of Adverse Events (AEs)	Increased incidence of AEs vs. placebo; generally dose-related [3].
Common AEs (by Organ System)	Gastrointestinal, nervous, psychiatric, cutaneous, vascular systems [3]. Specific psychiatric AEs included increased anxiety, depression, and irritability [1].
Dose-Response Relationship	Clear dose-dependent increases in AEs. The 6 mg dose was discontinued during Year 1, and the 4 mg dose during Year 2 of a long-term study [3].
Efficacy at Maintained Doses (2 mg & 4 mg)	At Week 52, weight loss was -6.6 kg (2 mg) and -8.1 kg (4 mg) vs. -2.6 kg for placebo. A significant proportion of patients achieved $\geq 5\%$ and $\geq 10\%$ weight loss [3].
Abuse Potential Study	A study in recreational polydrug users found taranabant did not show consistent stimulant/cannabis-like effects or abuse potential, unlike control substances [4].

Mechanistic Insight into Adverse Effects

Taranabant mediates weight loss by reducing food intake and increasing energy expenditure [5]. Many adverse effects, particularly psychiatric ones, are linked to the central nervous system (CNS) action of the drug, as it crosses the blood-brain barrier to engage CB1 receptors in the brain [6]. The diagram below illustrates the proposed mechanism.



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Frequently Asked Questions (FAQs) for Researchers

1. What was the primary lesson from the taranabant development program? The key takeaway is that while potent central CB1R inverse agonism is effective for weight loss, the associated CNS-mediated adverse effects pose a significant challenge for clinical utility and patient tolerability, leading to the discontinuation of both **taranabant** and the earlier drug rimonabant [3] [2] [1]. This highlighted the need for peripherally restricted CB1R antagonists to achieve efficacy with fewer CNS side effects [6].

2. Were the adverse effects of taranabant manageable in clinical trials? The trials employed **dose reduction** as the primary management strategy. Due to the dose-dependent nature of the adverse events, the highest doses (6 mg and later 4 mg) were discontinued during the trials, and patients were down-dosed to 2 mg or placebo [3]. This suggests that the lower doses offered a better, though likely still suboptimal, risk-benefit ratio.

3. Did taranabant have abuse potential? In a dedicated human abuse potential study, **taranabant** did not produce significant cannabis-like or stimulant-like subjective effects in recreational polydrug users. Its profile was significantly different from and less appealing than dronabinol (THC) or phentermine, indicating a low potential for recreational abuse [4].

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